Acide 2-(4-hydroxyphényl)-1,3-thiazolidine-4-carboxylique

Vue d'ensemble

Description

Le dérivé de thiazolidine 1 est un composé hétérocyclique caractérisé par un cycle à cinq chaînons contenant à la fois des atomes de soufre et d’azote. Cette structure se distingue par ses diverses activités biologiques, notamment ses propriétés anticancéreuses, anticonvulsivantes, antimicrobiennes, anti-inflammatoires, neuroprotectrices et antioxydantes . La présence de soufre dans le cycle améliore ses propriétés pharmacologiques, ce qui en fait un échafaudage précieux en chimie médicinale .

Applications De Recherche Scientifique

Thiazolidine derivative 1 has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.

Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mécanisme D'action

Le mécanisme d’action du dérivé de thiazolidine 1 implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. De plus, les dérivés de thiazolidine peuvent moduler les voies de signalisation impliquées dans l’inflammation et la prolifération cellulaire .

Composés similaires :

Thiazolidine-2-thione : Connu pour son activité antimicrobienne.

Thiazolidinedione : Largement utilisés comme agents antidiabétiques en raison de leur capacité à activer le récepteur gamma activé par les proliférateurs de peroxysomes.

Thiazolidine-4-one : Étudié pour son potentiel comme inhibiteur de la principale protéase du SRAS-CoV-2.

Unicité : Le dérivé de thiazolidine 1 est unique en raison de ses diverses activités biologiques et de sa capacité à subir diverses réactions chimiques dans des conditions douces. Sa polyvalence dans les applications de synthèse et son potentiel en chimie médicinale en font un composé très précieux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le dérivé de thiazolidine 1 peut être synthétisé selon diverses méthodes, notamment les réactions multicomposants, les réactions « clic » et la nanocatalyse. Une approche courante implique la condensation de la cystéamine avec des aldéhydes dans des conditions physiologiques . Cette réaction est efficace et ne nécessite pas de catalyseur, ce qui la rend adaptée aux applications bioorthogonales .

Méthodes de production industrielle : Dans les milieux industriels, les dérivés de thiazolidine sont souvent produits en utilisant les principes de la chimie verte pour améliorer le rendement, la pureté et la sélectivité. Des méthodes telles que les réactions sans solvant et l’utilisation de liquides ioniques comme catalyseurs ont été utilisées pour obtenir des rendements élevés et des profils de réaction plus propres .

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé de thiazolidine 1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir les dérivés de thiazolidine en sulfoxydes ou en sulfones.

Réduction : Les réactions de réduction peuvent conduire à la formation de dihydrothiazolidines.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d’acyle sont utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dihydrothiazolidines.

Substitution : Divers dérivés de thiazolidine substitués.

4. Applications de la recherche scientifique

Le dérivé de thiazolidine 1 a une large gamme d’applications dans la recherche scientifique :

Biologie : Étudié pour son rôle dans l’inhibition enzymatique et comme sonde pour l’étude des voies biologiques.

Médecine : Exploré pour son potentiel comme agent anticancéreux, antimicrobien et anti-inflammatoire.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés industriels.

Comparaison Avec Des Composés Similaires

Thiazolidine-2-thione: Known for its antimicrobial activity.

Thiazolidinedione: Widely used as antidiabetic agents due to their ability to activate peroxisome proliferator-activated receptor gamma.

Thiazolidine-4-one: Investigated for its potential as a SARS-CoV-2 main protease inhibitor.

Uniqueness: Thiazolidine derivative 1 is unique due to its diverse biological activities and its ability to undergo various chemical reactions under mild conditions. Its versatility in synthetic applications and its potential in medicinal chemistry make it a highly valuable compound .

Activité Biologique

2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

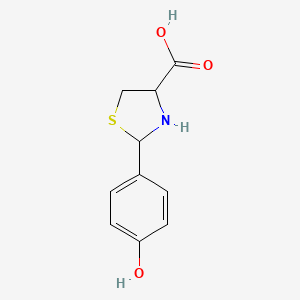

Chemical Structure and Properties

The compound features a thiazolidine ring with a hydroxyl group on the phenyl moiety, contributing to its biological activity. The structural formula is represented as follows:

The biological activity of 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. This has implications for various metabolic pathways.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

- Cell Proliferation Modulation : Studies indicate that it may influence cell proliferation rates in various cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

Research has shown that thiazolidine derivatives exhibit significant antimicrobial properties. In vitro studies reveal that 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid effectively inhibits the growth of several bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 18 | 15 |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In animal models, it reduced levels of pro-inflammatory cytokines and inhibited inflammatory pathways.

Anticancer Potential

Recent studies have explored the anticancer effects of this compound on various cancer cell lines. Notably:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 20 to 50 µM across different cell lines, indicating moderate potency.

Case Studies

-

Zebrafish Model :

A study assessed the effects of the compound on zebrafish testicular tissue. Exposure to varying concentrations (0.2 mM, 0.4 mM, 0.6 mM) led to ultrastructural changes in Sertoli cells, including mitochondrial degeneration and increased autophagic vacuoles. These findings suggest potential reproductive toxicity at higher doses . -

Oxidative Stress Defense :

Another investigation highlighted the role of the compound in enhancing trophozoite growth in cultures while reducing intracellular ROS levels. This suggests its potential use in therapies aimed at oxidative stress-related conditions .

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPYJYQNZHPNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10316422 | |

| Record name | 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69588-11-0 | |

| Record name | NSC303515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.